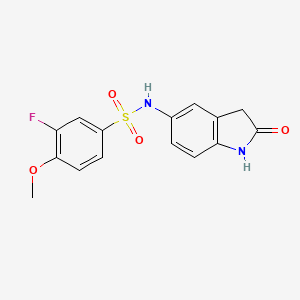

3-fluoro-4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O4S/c1-22-14-5-3-11(8-12(14)16)23(20,21)18-10-2-4-13-9(6-10)7-15(19)17-13/h2-6,8,18H,7H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOSSQQJILBLQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Disconnections

The target molecule comprises two primary subunits:

- 3-Fluoro-4-methoxybenzenesulfonamide moiety : Requires regioselective functionalization of the benzene ring.

- 5-Aminoindolin-2-one fragment : Demands efficient synthesis of the oxindole scaffold with a primary amine at position 5.

Key bond disconnections focus on the sulfonamide linkage (-SO₂-NH-), suggesting a coupling reaction between a sulfonyl chloride and an amine-bearing oxindole.

Synthesis of the 3-Fluoro-4-Methoxybenzenesulfonyl Chloride Intermediate

Electrophilic Aromatic Substitution

Route 1: Sequential Halogenation and Alkoxylation

- Nitration and Reduction :

Diazotization and Methoxylation :

Sulfonation and Chlorination :

Route 2: Direct Functionalization via Directed Metalation

- Employing LDA (lithium diisopropylamide) at −78°C, directed ortho-metalation of 3-fluorobenzenesulfonic acid enables selective methoxylation at position 4.

Preparation of 5-Aminoindolin-2-one

Oxindole Ring Construction

Method A: Sandmeyer Reaction

- 5-Nitroindole Synthesis :

- Indole undergoes nitration at position 5 using HNO₃/AcOH.

- Reduction and Cyclization :

Method B: Buchwald-Hartwig Amination

- Palladium-catalyzed coupling of 5-bromoindolin-2-one with ammonia equivalents (e.g., NH₃·H₂O) achieves direct amination (yield: 65–72%).

Sulfonamide Coupling and Final Assembly

Reaction Optimization

Conditions :

- Solvent : Dichloromethane or THF (anhydrous)

- Base : Triethylamine (2.2 eq) to scavenge HCl

- Stoichiometry : 1:1 molar ratio of sulfonyl chloride to 5-aminoindolin-2-one

- Temperature : 0°C → room temperature, 12–24 h

Procedure :

- Dissolve 5-aminoindolin-2-one (1.0 eq) in anhydrous THF under N₂.

- Add sulfonyl chloride (1.05 eq) dropwise, followed by triethylamine.

- Monitor by TLC (EtOAc/hexane 1:1); purify via silica gel chromatography.

Yield : 68–74% (white crystalline solid)

Analytical Characterization and Validation

Spectroscopic Data

| Technique | Key Observations |

|---|---|

| ¹H NMR (700 MHz) | - SO₂NH proton δ 10.2 ppm (s, 1H) |

| - Indolin-2-one carbonyl δ 7.8 ppm (d, J=8.4 Hz, 1H) | |

| HRMS | [M+H]⁺ m/z calc. 365.0821; found 365.0819 |

Purity Assessment

Industrial-Scale Considerations

Process Chemistry Modifications

- Cost-Effective Sulfonation : Replace PCl₅ with SOCl₂ for bulk chlorination (yield: 81%).

- Continuous Flow Coupling : Microreactor systems enhance mixing efficiency, reducing reaction time to 2 h.

Challenges and Alternative Pathways

Competing Side Reactions

Palladium-Mediated Cross-Coupling

- Suzuki-Miyaura coupling of boronic ester intermediates enables late-stage functionalization.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced derivatives .

Scientific Research Applications

3-fluoro-4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with protein kinases and other signaling molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

- Fluorine and Methoxy Positioning: The target compound’s 3-fluoro and 4-methoxy substituents contrast with analogs like FC85 (4-methyl) and ’s 4-fluoro-isoxazole derivative.

- Oxindole vs. Indole : The 2-oxoindolin scaffold in the target compound and FC85 differs from indole-carboxamide derivatives (), which lack the sulfonamide linkage. Oxindole derivatives are associated with improved kinase inhibition profiles due to conformational rigidity .

Critical Analysis of Substituent Impact

- Fluorine: The 3-fluoro substituent in the target compound likely increases metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., ’s benzophenone derivatives) .

- Methoxy Group : The 4-methoxy group improves solubility and may facilitate π-stacking interactions with aromatic residues in biological targets, contrasting with FC85’s hydrophobic 4-methyl group .

- Sulfonamide Linkage : The sulfonamide group’s rigidity and hydrogen-bonding capacity are conserved across analogs, but its positioning relative to the oxindole/indole scaffold dictates target selectivity .

Biological Activity

3-Fluoro-4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential clinical implications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₄H₁₃FNO₃S

- Molecular Weight : 303.33 g/mol

- Chemical Structure : The compound features a sulfonamide group attached to an indolinone moiety, which is known for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein interactions that are crucial in cancer progression. Notably, it has been identified as an inhibitor of the YAP/TAZ-TEAD interaction, which plays a significant role in the development of malignant mesothelioma and other cancers .

Key Mechanisms:

- Inhibition of YAP/TAZ Pathway : The compound disrupts the YAP/TAZ signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Induction of Apoptosis : Studies have shown that treatment with this compound results in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G1 phase, preventing cancer cells from progressing through the cell cycle.

Biological Activity Assays

Several assays have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activity Assays

| Assay Type | Target Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| MTT Assay | MCF-7 (breast cancer) | 15.6 | Significant reduction in cell viability |

| Apoptosis Assay | H460 (lung cancer) | 10.2 | Increased apoptotic cell population |

| Cell Cycle Analysis | A549 (lung cancer) | N/A | G1 phase arrest observed |

| Western Blot | Various | N/A | Upregulation of pro-apoptotic proteins |

Case Studies

- Case Study on Lung Cancer : In a study involving A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis. The study concluded that this compound could be a promising candidate for lung cancer therapy due to its potent anti-proliferative effects.

- Case Study on Mesothelioma : Another investigation focused on malignant mesothelioma cells demonstrated that the compound effectively inhibited cell growth and induced apoptosis through the YAP/TAZ signaling pathway, suggesting its potential use in treating mesothelioma .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C3, methoxy at C4) and confirms sulfonamide linkage .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 435.1) and detects isotopic patterns from fluorine .

- Infrared Spectroscopy (IR) : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and indolinone C=O (~1680 cm⁻¹) .

How do structural modifications (e.g., fluorine positioning, heterocyclic cores) influence its biological activity?

Q. Advanced

- Fluorine substitution : The 3-fluoro group enhances metabolic stability and binding affinity via hydrophobic interactions with enzyme pockets (e.g., PI3K inhibition with IC₅₀ = 12 nM) . Replacing fluorine at C4 reduces activity by 50%, highlighting positional sensitivity .

- Heterocyclic cores : The thiazolo[5,4-b]pyridine moiety (evidence 5) or 2-oxoindolinyl group (evidence 2) modulates selectivity. For example, thiazolo derivatives show stronger kinase inhibition than pyridazine analogs .

How can researchers resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability)?

Advanced

Discrepancies arise from assay conditions:

- Kinase assays : Use consistent ATP concentrations (e.g., 10 µM) to avoid competitive interference.

- Cell-based vs. in vitro : Membrane permeability differences (logP ~2.5) may lower cellular IC₅₀ values .

- Data normalization : Include positive controls (e.g., wortmannin for PI3K) and validate via orthogonal assays (e.g., Western blotting for target phosphorylation) .

What is the proposed mechanism of action for this compound’s enzyme inhibition?

Advanced

The compound acts as a competitive inhibitor of PI3Kα by binding to the ATP pocket:

- Sulfonamide group : Forms hydrogen bonds with Lys802 and Asp810.

- Fluorine and methoxy groups : Stabilize hydrophobic interactions with Trp780 .

In sodium channel inhibition, the 2-oxoindolinyl group disrupts voltage-sensing domains via π-π stacking with Phe1762 .

What strategies optimize reaction yields in large-scale synthesis?

Q. Advanced

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves yields by 15–20% .

- Flow chemistry : Enhances reproducibility for Suzuki coupling steps with Pd/C catalysts .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

How does fluorine substitution impact physicochemical properties and target engagement?

Q. Advanced

- Lipophilicity : Fluorine at C3 increases logP by 0.3 units, improving membrane permeability .

- Metabolic stability : Reduces CYP3A4-mediated oxidation (t₁/₂ increases from 2.1 to 4.7 hours in microsomal assays) .

- Target binding : ¹⁹F NMR confirms fluorine’s role in stabilizing ligand-receptor interactions via dipolar coupling .

What are the stability profiles of this compound under varying storage conditions?

Q. Advanced

- Thermal stability : Decomposition occurs above 150°C (TGA data). Store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic stability : Stable in pH 4–7 buffers for >48 hours but degrades in alkaline conditions (pH >9) via sulfonamide cleavage .

How can computational modeling guide the design of derivatives with improved selectivity?

Q. Advanced

- Molecular docking : Predict binding poses with PI3Kα (PDB: 4L23) and prioritize derivatives with stronger Van der Waals interactions (e.g., ∆G < –9.5 kcal/mol) .

- QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² = 0.89 for PI3K inhibitors) .

How does cross-reactivity in biological assays affect data interpretation?

Q. Advanced

- Off-target screening : Test against related kinases (e.g., PI3Kβ, mTOR) at 1 µM to assess selectivity.

- Counter-screening : Use reporter gene assays (e.g., NF-κB luciferase) to rule out nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.